

Quantum yield and extinction coefficient of ATTO 700

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Compound of Interest

Compound Name: ATTO 700

Cat. No.: B15557223

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An In-depth Technical Guide to the Photophysical Properties of **ATTO 700**

Introduction

ATTO 700 is a fluorescent dye belonging to the oxazine family, recognized for its application in the red to near-infrared (NIR) region of the spectrum.^[1] Developed by ATTO-Tec GmbH, this label is part of a new generation of fluorescent probes characterized by strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.^{[2][3][4]} **ATTO 700** is a zwitterionic and hydrophilic dye, making it highly soluble in aqueous solutions for straightforward labeling of biomolecules such as DNA, RNA, and proteins.^{[1][2]} Its rigid molecular structure prevents cis-trans isomerization, leading to consistent and intense fluorescence with minimal spectral shifts upon conjugation.^[1] These properties make **ATTO 700** an excellent candidate for a range of applications in life sciences, including single-molecule detection, high-resolution microscopy, and fluorescence in situ hybridization (FISH).^[1]

Core Photophysical Parameters

The efficiency and brightness of a fluorophore are primarily determined by its molar extinction coefficient and fluorescence quantum yield.^[1] Below is a summary of the key quantitative data for **ATTO 700**.

| Parameter | Value | Unit | Notes |
|---|-------------------|-----------------|--------------------|
| Molar Extinction Coefficient (ϵ) | 120,000 - 125,000 | $M^{-1}cm^{-1}$ | At λ_{max} |
| Fluorescence Quantum Yield (Φ_f) | 0.25 | - | Dimensionless |
| Absorption Maximum (λ_{abs}) | ~700 | nm | In aqueous buffer |
| Emission Maximum (λ_{em}) | ~716 - 719 | nm | In aqueous buffer |
| Fluorescence Lifetime (τ_{fl}) | 1.6 | ns | - |

Values are compiled from multiple sources.[3][4][5][6] The exact absorption and emission maxima can vary slightly depending on the solvent and conjugation state.

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is critical for the quantitative application of fluorescent dyes. The following sections detail the standard methodologies for measuring these core parameters for **ATTO 700**.

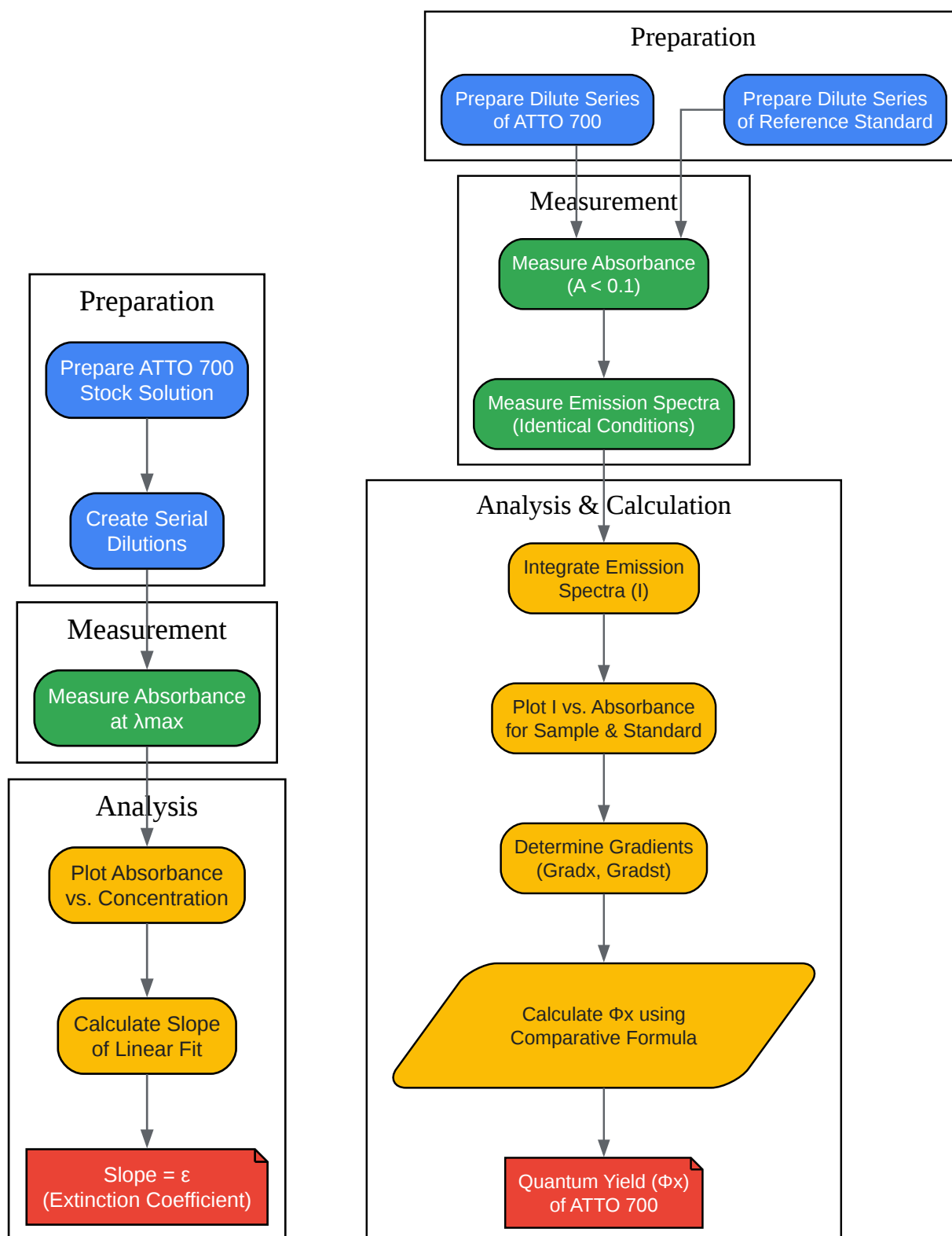
Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined by applying the Beer-Lambert law.[7]

Methodology:

- **Sample Preparation:** Prepare a stock solution of **ATTO 700** with a precisely known concentration in a suitable solvent (e.g., 0.1 M phosphate buffer, pH 7.0). A series of dilutions are then prepared from this stock solution.
- **Spectrophotometry:**

- Calibrate a UV-Vis spectrophotometer using a blank solution (the pure solvent).
- Measure the full absorption spectrum for each dilution to identify the wavelength of maximum absorbance (λ_{max}). For **ATTO 700**, this is approximately 700 nm.
- Record the absorbance of each solution at λ_{max} .
- Data Analysis:
 - Plot the measured absorbance at λ_{max} against the corresponding molar concentration.
 - According to the Beer-Lambert law, $A = \epsilon lc$, where A is absorbance, l is the path length of the cuvette (typically 1 cm), and c is the concentration.
 - Perform a linear regression on the plotted data. The slope of the resulting line is equal to the molar extinction coefficient (ϵ).



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